
4-Chloro-6-(5-fluoropyridin-3-yl)-2-methylpyrimidine
Übersicht
Beschreibung
4-Chloro-6-(5-fluoropyridin-3-yl)-2-methylpyrimidine (4C6F2MP) is an organic compound that has been studied extensively due to its potential applications in both scientific research and industrial synthesis. This molecule is composed of two heterocycles, a pyrimidine and a pyridine, which are linked together by a methylene bridge. 4C6F2MP has been used in the synthesis of various other compounds, such as pyrazoles, imidazoles, and pyridines. Additionally, this molecule has been studied for its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
This compound is utilized in the synthesis of complex molecules, highlighting its versatility in chemical reactions. For example, it serves as a precursor in halogen/halogen displacement reactions in pyridines and other heterocycles, demonstrating its reactivity and utility in constructing halogenated compounds, which are crucial intermediates in pharmaceutical synthesis (Schlosser & Cottet, 2002). Additionally, its role in the process development of Voriconazole, a broad-spectrum triazole antifungal agent, emphasizes its importance in pharmaceutical manufacturing, where it aids in establishing stereochemistry crucial for drug efficacy (Butters et al., 2001).
Medicinal Chemistry Research
This compound's derivatives are instrumental in medicinal chemistry, particularly in the development of kinase inhibitors, which are significant in cancer treatment. A study demonstrates the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, suggesting potential applications in cancer therapy through the inhibition of kinases, a class of enzymes crucial in cell signaling and cancer proliferation (Wada et al., 2012).
Radioligand Development
In the field of nuclear medicine, derivatives of this compound have been synthesized for imaging applications, such as the development of radioligands for positron emission tomography (PET) to study nicotinic acetylcholine receptors in the brain, showcasing its utility in advancing neuroscientific research and potentially aiding in the diagnosis of neurological disorders (Zhang & Horti, 2004).
Material Science
The compound also finds application in material science, particularly in the synthesis of halogen-rich intermediates for constructing pentasubstituted pyridines, which are valuable in medicinal chemistry and material science for developing novel compounds with potential therapeutic or material applications (Wu et al., 2022).
Eigenschaften
IUPAC Name |
4-chloro-6-(5-fluoropyridin-3-yl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3/c1-6-14-9(3-10(11)15-6)7-2-8(12)5-13-4-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOSFHKQFSTUCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC(=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(5-fluoropyridin-3-yl)-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



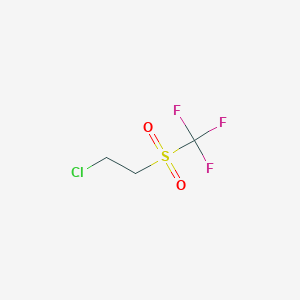
![1-[(2-Chlorophenyl)methyl]cyclopropan-1-ol](/img/structure/B1489767.png)

![{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1489769.png)
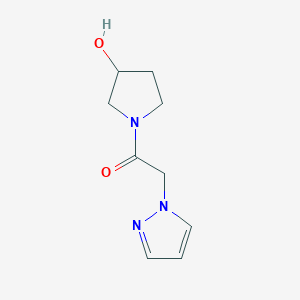
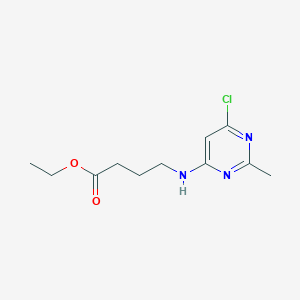
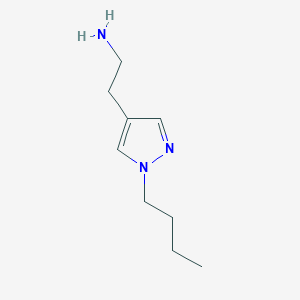
![1-[(2-Bromophenyl)methyl]azetidin-3-ol](/img/structure/B1489778.png)
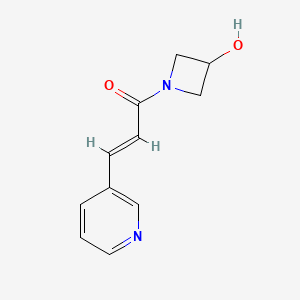
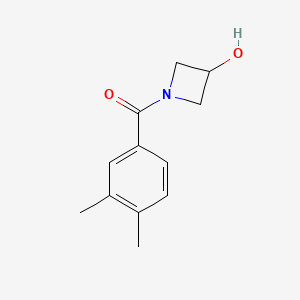
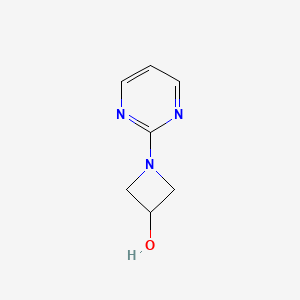
![N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine](/img/structure/B1489785.png)

